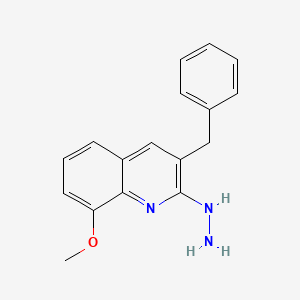
3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound belonging to the tetrahydroquinoline family This compound is characterized by the presence of an ethyl group at the third position and a methoxy group at the sixth position on the tetrahydroquinoline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reduction of nitroaromatic compounds followed by cyclization to form the tetrahydroquinoline ring. For instance, the catalytic reduction of a nitro group in a precursor molecule, followed by cyclization, can yield the desired tetrahydroquinoline derivative .
Industrial Production Methods: In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These processes often utilize catalytic hydrogenation and cyclization reactions under optimized conditions to achieve efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can further hydrogenate the tetrahydroquinoline ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and tert-butyl hydroperoxide.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are commonly used.
Major Products: The major products formed from these reactions include various substituted quinoline and tetrahydroquinoline derivatives, which can have different functional groups attached depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of biological pathways and as a precursor for bioactive molecules.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, it may act on enzymes or receptors in biological systems, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Vergleich Mit ähnlichen Verbindungen
1,2,3,4-Tetrahydroquinoline: A parent compound with similar structural features but lacking the ethyl and methoxy groups.
6-Methoxy-1,2,3,4-tetrahydroquinoline: Similar structure but without the ethyl group.
3-Ethyl-1,2,3,4-tetrahydroquinoline: Lacks the methoxy group but has the ethyl group at the third position.
Uniqueness: The presence of both the ethyl and methoxy groups in 3-Ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline imparts unique chemical properties, making it a valuable compound for specific synthetic and research applications. Its unique substitution pattern can influence its reactivity and interaction with biological targets .
Eigenschaften
IUPAC Name |
3-ethyl-6-methoxy-1,2,3,4-tetrahydroquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-3-9-6-10-7-11(14-2)4-5-12(10)13-8-9/h4-5,7,9,13H,3,6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHVGCAOUYAULBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC2=C(C=CC(=C2)OC)NC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Amino-2-[(2-chlorophenyl)methyl]-2-methylpropanoicacid](/img/structure/B7792664.png)













